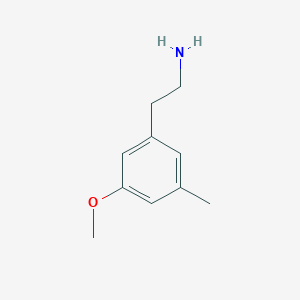

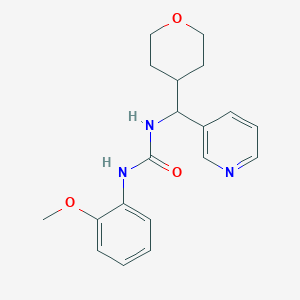

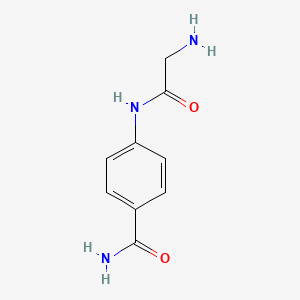

(E)-3-(furan-2-yl)-N-(isochroman-3-ylmethyl)-N-methylacrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(furan-2-yl)-N-(isochroman-3-ylmethyl)-N-methylacrylamide, also known as FI-1060, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activity.

Applications De Recherche Scientifique

Enantioselective Organic Synthesis

Research has demonstrated the synthesis of related furan-acrylamide compounds under green chemistry conditions, utilizing marine and terrestrial-derived fungi for enantioselective reactions. This approach not only emphasizes the importance of sustainable organic synthesis but also highlights the potential of (E)-3-(furan-2-yl)-N-(isochroman-3-ylmethyl)-N-methylacrylamide and its analogs in producing compounds with specific stereogenic centers, useful in pharmaceuticals and materials science (Jimenez et al., 2019).

Antiviral Potential

A particular focus has been on the antiviral applications of acrylamide derivatives. For instance, an acrylamide derivative closely related to this compound has been identified as a potential inhibitor against SARS coronavirus, showcasing the compound's relevance in the development of antiviral therapies (Spratt et al., 2021). Another study identified a novel chemical compound suppressing SARS coronavirus helicase, hinting at the therapeutic potential of such molecules in viral inhibition (Lee et al., 2017).

Advanced Material Synthesis

The compound and its analogs have also been explored for the synthesis of advanced materials, such as polymers and small molecules with potential applications in various industries. For example, furan-based diisocyanates and diamines have been prepared as monomers for polyurethane and polyamide production, illustrating the utility of furan-acrylamide derivatives in creating materials from renewable sources (Cawse et al., 1984).

Catalytic Applications

Furthermore, catalytic applications involving the activation and borylation of furans and thiophenes catalyzed by complexes involving furan-acrylamide derivatives underscore the compounds' versatility in facilitating chemical transformations, which is crucial for the synthesis of complex organic molecules (Hatanaka et al., 2010).

Propriétés

IUPAC Name |

(E)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19(18(20)9-8-16-7-4-10-21-16)12-17-11-14-5-2-3-6-15(14)13-22-17/h2-10,17H,11-13H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTOEBODBNNSCQ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)

![N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2496803.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)

![N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2496809.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)